2-(oxolan-3-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxolan-3-yl)propan-2-amine hydrochloride typically involves the reaction of oxolane derivatives with amine precursors under controlled conditions. One common method includes the following steps:
Starting Material: Oxolane (tetrahydrofuran) is used as the starting material.
Reaction with Amine: The oxolane is reacted with propan-2-amine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 2-(oxolan-3-yl)propan-2-amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(Oxolan-3-yl)propan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its amine functionality.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
2-(Oxolan-2-yl)propan-2-amine Hydrochloride: Similar in structure but with the amine group attached to the second carbon of the oxolane ring.
2-(Oxolan-4-yl)propan-2-amine Hydrochloride: Another isomer with the amine group attached to the fourth carbon of the oxolane ring.
Uniqueness: 2-(Oxolan-3-yl)propan-2-amine hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the amine group on the third carbon of the oxolane ring provides distinct chemical properties compared to its isomers.
Properties
CAS No. |
2763779-82-2 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.